Milanjilactone B
Description
Milanjilactone B is a cytotoxic nor-diterpene dilactone isolated from the stem bark of Podocarpus milanjianus Rendle (family Podocarpaceae). It was first reported in 1980 alongside its structural analog, Milanjilactone A, through chromatographic separation of a bioactive extract . The compound exhibits significant cytotoxicity against 9KB nasopharyngeal carcinoma cells, with an ED50 of 1 × 10<sup>−1</sup> µg/mL, making it one of the most potent nor-diterpene dilactones identified in the Podocarpus genus .
Properties
CAS No. |
73210-85-2 |
|---|---|
Molecular Formula |
C19H22O4 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
1,12-dimethyl-6-propan-2-yl-5,10-dioxatetracyclo[7.6.1.02,7.012,16]hexadeca-2,7,14-triene-4,11-dione |
InChI |
InChI=1S/C19H22O4/c1-10(2)15-11-8-13-16-18(3,12(11)9-14(20)23-15)6-5-7-19(16,4)17(21)22-13/h5-6,8-10,13,15-16H,7H2,1-4H3 |
InChI Key |
UGIMLHRNXYTEFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C2=CC3C4C(CC=CC4(C2=CC(=O)O1)C)(C(=O)O3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Milanjilactone B involves multi-step organic reactions. The preparation typically starts with the extraction of the compound from the natural source, followed by purification using chromatographic techniques. The synthetic route includes the formation of key intermediates through reactions such as oxidation, reduction, and cyclization .
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its complex structure and the challenges associated with large-scale synthesis. advancements in synthetic organic chemistry may pave the way for more efficient production methods in the future.
Chemical Reactions Analysis
Types of Reactions
Milanjilactone B undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Milanjilactone B has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic methodologies.
Biology: Investigated for its cytotoxic properties and potential as an anti-cancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of Milanjilactone B involves its interaction with cellular targets, leading to cytotoxic effects. The compound is believed to interfere with cellular pathways, inducing apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement of key regulatory proteins and enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Nor-diterpene dilactones are a class of secondary metabolites predominantly found in Podocarpus species. Below is a comparative analysis of Milanjilactone B with its closest analogs:
Milanjilactone A
- Molecular formula : C19H22O5
- Molecular weight : 330.37 g/mol
- Melting point : 237–238°C
- Bioactivity : ED50 = 4 × 10<sup>0</sup> µg/mL against 9KB cells .
Key Differences :
- Milanjilactone A contains an additional oxygen atom compared to this compound, likely contributing to its higher melting point but reduced cytotoxicity.
- The structural variation (C19H22O5 vs. C19H22O4) suggests that oxygen substitution patterns critically influence bioactivity.
Nagilactones F and G
Key Differences :
- Nagilactones F and G are less potent by three orders of magnitude compared to this compound.
- Structural details (e.g., lactone ring conformation or substituent positions) likely account for this disparity, though exact data are unavailable .
Podolide and Podolactone
- Source : Other Podocarpus species.
- Bioactivity: Limited quantitative data, but reported to exhibit cytotoxic properties .
Key Differences :
- Podolide lacks a nor-diterpene backbone, while Podolactone shares structural similarities but differs in ring saturation.
Pharmacological Activity and Structure-Activity Relationships (SAR)
The table below summarizes the pharmacological and structural
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | ED50 (µg/mL) |
|---|---|---|---|---|
| This compound | C19H22O4 | 314.37 | 220–222 | 1 × 10<sup>−1</sup> |
| Milanjilactone A | C19H22O5 | 330.37 | 237–238 | 4 × 10<sup>0</sup> |
| Nagilactones F/G | Not reported | – | – | 1 × 10<sup>2</sup> |
SAR Insights :
Oxygen Content : Higher oxygen content (e.g., Milanjilactone A) correlates with reduced cytotoxicity, implying that steric hindrance or electronic effects may impede target binding.
Lactone Ring Geometry: The nor-diterpene scaffold with two lactone rings is essential for activity, as seen in this compound’s superior potency over Podolide derivatives.
Substituent Positioning: Minor structural adjustments, such as hydroxyl or methyl group placement, could drastically alter bioactivity, though further crystallographic studies are needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
